molecular formula C14H18N2O6 B558644 Boc-Ala-ONp CAS No. 2483-49-0

Boc-Ala-ONp

Cat. No.: B558644
CAS No.: 2483-49-0
M. Wt: 310.3 g/mol
InChI Key: SUHFNHHZORGDFI-VIFPVBQESA-N
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Safety and Hazards

Boc-Ala-ONp should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental exposure, appropriate first aid measures should be taken .

Relevant Papers One relevant paper found discusses the kinetics of the inhibition of Proteinase 3 by Elafin, where this compound was used as a substrate . Further analysis of this paper and others would provide more detailed information on the applications and findings related to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Ala-ONp is typically synthesized through the esterification of Boc-L-alanine with 4-nitrophenol. The reaction involves the activation of the carboxyl group of Boc-L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and improve the efficiency of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the Boc-protected alanine and the 4-nitrophenyl ester group, which makes it a versatile substrate for enzyme assays and peptide synthesis. Its chromogenic properties allow for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research .

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHFNHHZORGDFI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-49-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2483-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrophenyl N-[(1,1-dimethylethoxy)carbonyl]-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Boc-Ala-ONp and why is it important in elastase research?

A1: this compound stands for tert-butyloxycarbonyl-L-alanine p-nitrophenyl ester. It is a synthetic compound commonly used as a chromogenic substrate for elastase enzymes [, , , , , , , , , , ]. Elastases are enzymes that break down elastin, a protein that provides elasticity to tissues. this compound allows researchers to easily measure elastase activity by monitoring the release of a colored product (p-nitrophenol) upon its hydrolysis.

Q2: How does this compound interact with elastase?

A2: this compound mimics the structure of elastase's natural substrates. The enzyme's active site recognizes and binds to the alanine portion of the molecule. The catalytic machinery of elastase, which involves a serine residue, then cleaves the ester bond between the alanine and the p-nitrophenol group [, , , ]. This cleavage releases the yellow-colored p-nitrophenol, allowing for easy spectrophotometric measurement of enzyme activity.

Q3: What are the advantages of using this compound over other elastase substrates?

A3: this compound offers several advantages:

  • Sensitivity: It is highly sensitive, enabling the detection of even low levels of elastase activity [].
  • Convenience: The release of p-nitrophenol allows for a simple and direct colorimetric assay [, , , , , , , ].
  • Specificity: While not completely specific for elastase, this compound shows good selectivity for this enzyme over some other proteases [, , , ].

Q4: Are there any limitations to using this compound in elastase research?

A4: Yes, some limitations should be considered:

  • Specificity: While this compound shows good selectivity for elastase, it can also be hydrolyzed by other proteases, potentially leading to overestimation of elastase activity in complex mixtures [, , ]. Careful controls and comparisons with other substrates are necessary.

Q5: How is the kinetic analysis of elastase activity performed using this compound?

A5: The rate of p-nitrophenol release, measured by monitoring absorbance at 405 nm, is directly proportional to elastase activity. By measuring the initial rates of hydrolysis at different substrate concentrations, researchers can determine important kinetic parameters like the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum velocity (Vmax), representing the enzyme's maximum catalytic rate [, , , , ].

Q6: Can you give examples of how this compound has been used in elastase research?

A6: this compound has been widely used in:

  • Elastase purification: It has been used to monitor elastase activity during purification procedures, helping researchers isolate and characterize the enzyme from various sources [, , , ].
  • Inhibitor screening: The compound serves as a tool for identifying and characterizing potential elastase inhibitors, which could have therapeutic implications for diseases involving excessive elastase activity [, , ].
  • Understanding elastase activity in different cells and tissues: this compound has helped researchers compare elastase activity in different cell types, such as neutrophils and granulocytes, and investigate the role of elastase in various physiological and pathological processes [, , ].

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